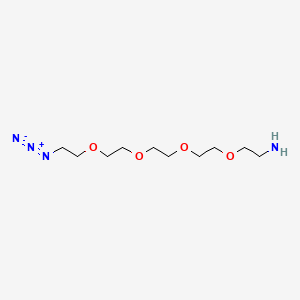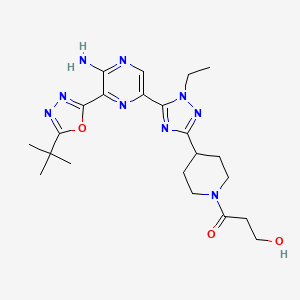
叠氮基-PEG4-胺
描述
Azido-PEG4-Amine, also known as 14-azido-3,6,9,12-tetraoxatetradecan-1-amine, is a bifunctional compound widely used in chemical and biological research. It contains both an azide group and an amine group, making it highly versatile for various applications. The azide group can participate in click chemistry reactions, while the amine group can react with carboxylic acids, activated esters, and carbonyl compounds .
科学研究应用
Azido-PEG4-Amine is extensively used in various fields of scientific research:
Chemistry: Used as a crosslinker in polymer chemistry and materials science.
Biology: Employed in bioconjugation techniques for labeling proteins and other biomolecules.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the synthesis of functionalized surfaces and nanomaterials.
生化分析
Biochemical Properties
Azido-PEG4-Amine plays a crucial role in biochemical reactions due to its bifunctional nature. The amine group of Azido-PEG4-Amine reacts with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes), forming stable amide bonds . The azide group, on the other hand, participates in click chemistry reactions with alkynes, BCN, and DBCO, yielding stable triazole linkages . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the covalent attachment of biomolecules to solid supports or other molecules, thereby enhancing their stability and activity .
Cellular Effects
Azido-PEG4-Amine influences various cellular processes by facilitating the immobilization of proteins and enzymes on solid supports. This immobilization enhances protein stability and activity, which is beneficial for applications such as biosensors, biochips, and microdevices . The compound’s ability to form stable covalent bonds with proteins and enzymes ensures that these biomolecules retain their functionality and activity, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Azido-PEG4-Amine involves its bifunctional groups. The amine group forms stable amide bonds with primary amines of proteins or amine-coated surfaces . The azide group reacts with terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO or BCN) via copper-free click chemistry . Additionally, the azide group can react with phosphine-labeled molecules through Staudinger chemistry, enabling efficient and specific conjugation of derivatized molecules in biological samples .
Temporal Effects in Laboratory Settings
In laboratory settings, Azido-PEG4-Amine demonstrates stability and effectiveness over time. The compound’s hydrophilic PEG spacer increases its solubility in aqueous media, ensuring consistent performance in various biochemical applications . Studies have shown that Azido-PEG4-Amine maintains its stability and activity over extended periods, making it a reliable reagent for long-term experiments .
Dosage Effects in Animal Models
The effects of Azido-PEG4-Amine vary with different dosages in animal models. At optimal dosages, the compound facilitates efficient bioconjugation without causing adverse effects . At higher doses, there may be potential toxic effects, necessitating careful dosage optimization in experimental settings .
Metabolic Pathways
Azido-PEG4-Amine is involved in metabolic pathways that facilitate bioconjugation. The compound interacts with enzymes and cofactors that catalyze the formation of stable covalent bonds between biomolecules . This interaction enhances the stability and activity of the conjugated biomolecules, thereby influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Azido-PEG4-Amine is transported and distributed efficiently due to its hydrophilic PEG spacer . The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This efficient transport and distribution ensure that Azido-PEG4-Amine reaches its target sites, enhancing its effectiveness in biochemical applications .
Subcellular Localization
Azido-PEG4-Amine exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This precise localization ensures that Azido-PEG4-Amine interacts with its target biomolecules, facilitating efficient bioconjugation and enhancing the stability and activity of the conjugated proteins and enzymes .
准备方法
Synthetic Routes and Reaction Conditions
Azido-PEG4-Amine is typically synthesized through a multi-step process involving the functionalization of polyethylene glycol (PEG) with azide and amine groups. One common method involves the monotosylation of PEG, followed by nucleophilic substitution with sodium azide to introduce the azide group.
Industrial Production Methods
In industrial settings, the production of Azido-PEG4-Amine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually purified through techniques such as column chromatography and recrystallization .
化学反应分析
Types of Reactions
Azido-PEG4-Amine undergoes various chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Nucleophilic Substitution: The amine group reacts with carboxylic acids, activated NHS esters, and carbonyl compounds.
Common Reagents and Conditions
Click Chemistry: Typically involves copper(I) as a catalyst or copper-free conditions using strained alkynes.
Nucleophilic Substitution: Common reagents include carboxylic acids, NHS esters, and aldehydes.
Major Products Formed
Click Chemistry: Forms stable triazole linkages.
Nucleophilic Substitution: Forms amide or imine linkages depending on the reactants.
作用机制
The mechanism of action of Azido-PEG4-Amine primarily involves its bifunctional nature. The azide group participates in click chemistry reactions, forming stable triazole linkages with alkynes. The amine group reacts with carboxylic acids and activated esters, forming amide bonds. These reactions enable the compound to act as a versatile linker in various applications .
相似化合物的比较
Similar Compounds
NHS-PEG4-Azide: Contains an NHS ester group instead of an amine group.
Azido-PEG4-NHS Ester: Similar to Azido-PEG4-Amine but with an NHS ester group for amine-reactive applications.
Uniqueness
Azido-PEG4-Amine is unique due to its bifunctional nature, allowing it to participate in both click chemistry and nucleophilic substitution reactions. This versatility makes it highly valuable in various research and industrial applications .
属性
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12/h1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBGKXBIVYXREN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746997 | |
| Record name | 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951671-92-4 | |
| Record name | 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azido-PEG4-Amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)





![methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B605782.png)




